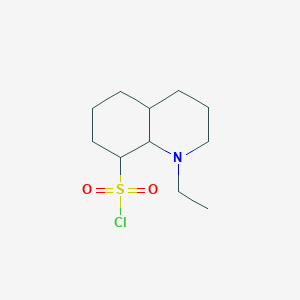

1-Ethyl-decahydroquinoline-8-sulfonyl chloride

Description

Properties

Molecular Formula |

C11H20ClNO2S |

|---|---|

Molecular Weight |

265.80 g/mol |

IUPAC Name |

1-ethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-8-sulfonyl chloride |

InChI |

InChI=1S/C11H20ClNO2S/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)16(12,14)15/h9-11H,2-8H2,1H3 |

InChI Key |

KNAIZESWFAAIKV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC2C1C(CCC2)S(=O)(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. While direct, experimentally verified solubility data for this specific compound is not widely available in the public domain, this document establishes a predictive and methodological foundation for researchers, scientists, and drug development professionals. By analyzing the compound's structural features—a saturated heterocyclic amine and a reactive sulfonyl chloride group—we predict its solubility behavior based on the fundamental principle of "like dissolves like."[1][2] This guide details the critical interplay between solvent properties such as polarity, proticity, and hydrogen bonding capability and the solute's structural motifs. Furthermore, it provides a robust, step-by-step experimental protocol for the systematic determination of solubility, ensuring data integrity and reproducibility. The insights herein are designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization of this and structurally related compounds.

Introduction and Structural Analysis

1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a complex organic molecule characterized by two key structural features that dictate its physicochemical properties, including solubility:

-

The 1-Ethyl-decahydroquinoline Core: This is a saturated, bicyclic aliphatic amine. The decahydroquinoline ring system is non-aromatic and conformationally flexible. The presence of the tertiary amine nitrogen atom introduces a degree of polarity and a site for hydrogen bond acceptance. The ethyl group adds nonpolar, aliphatic character.

-

The 8-Sulfonyl Chloride Group (-SO₂Cl): This is a highly reactive and strongly electrophilic functional group.[3] The sulfur atom is in a high oxidation state, bonded to two electron-withdrawing oxygen atoms and a chlorine atom, making it susceptible to nucleophilic attack.[3] This group is polar but does not act as a hydrogen bond donor.

The solubility of this molecule is therefore a balance between the largely aliphatic, moderately polar amine core and the highly polar, reactive sulfonyl chloride moiety. A critical consideration is the reactivity of the sulfonyl chloride group, which can readily react with nucleophilic solvents, particularly protic solvents like alcohols and water, to form sulfonic acids or esters.[4] This reactivity must be distinguished from simple dissolution.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary guideline: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[1][2]

-

Solvent Polarity: Polarity is a measure of the separation of electric charge in a molecule.[2] It is often quantified by the dielectric constant.[2] Polar solvents can be further classified as protic (containing acidic protons, e.g., O-H or N-H bonds) or aprotic (lacking acidic protons).

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. The decahydroquinoline nitrogen can act as a hydrogen bond acceptor.

-

Reactivity: For sulfonyl chlorides, the chemical reactivity with the solvent is a crucial factor.[4] In protic solvents, a solvolysis reaction can occur, where the solvent molecule acts as a nucleophile, displacing the chloride.[4][5] This is a chemical transformation, not just dissolution.

Based on these principles, we can predict the solubility behavior of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. The aliphatic core suggests solubility in nonpolar to moderately polar solvents, while the polar sulfonyl chloride and amine groups suggest solubility in more polar environments. The key is finding a solvent that can effectively solvate the entire molecule without reacting with the sulfonyl chloride group.

Predicted Solubility Profile and Solvent Selection Rationale

The following table summarizes the predicted solubility and reactivity of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride in a range of common organic solvents, categorized by their properties. This serves as a starting point for experimental verification.

| Solvent | Type | Relative Polarity | Predicted Solubility | Rationale & Reactivity Concerns |

| Hexane | Nonpolar, Aprotic | 0.009[6] | Low | The solvent's nonpolar nature is insufficient to overcome the solute-solute interactions of the polar sulfonyl chloride and amine groups. |

| Toluene | Nonpolar, Aprotic | 0.099[6] | Low to Medium | Aromatic stacking may offer some interaction with the quinoline ring, but polarity is likely too low for significant dissolution. |

| Diethyl Ether | Weakly Polar, Aprotic | 0.117[6] | Medium | Offers a balance of nonpolar (ethyl groups) and polar (ether oxygen) character that may effectively solvate the molecule. Low reactivity. |

| Dichloromethane (DCM) | Polar, Aprotic | 0.309[6] | High | A common solvent for reactions involving sulfonyl chlorides.[7] Its polarity is suitable for dissolving both polar and nonpolar parts of the molecule without being nucleophilic. |

| Tetrahydrofuran (THF) | Polar, Aprotic | 0.207[6] | High | A good general-purpose solvent. Its cyclic ether structure provides good solvating power for a range of polarities. Low reactivity. |

| Ethyl Acetate | Polar, Aprotic | 0.228[6] | Medium to High | A moderately polar solvent that should be effective. The ester group is a weak nucleophile, so reactivity is low under neutral conditions. |

| Acetonitrile (ACN) | Polar, Aprotic | 0.460[6] | High | A highly polar aprotic solvent. Often used for sulfonyl hydrazide to sulfonyl chloride conversions.[8] Should be an excellent solvent with low reactivity. |

| Dimethylformamide (DMF) | Polar, Aprotic | 0.386[6] | High | A highly polar solvent capable of dissolving many organic compounds. Should be an excellent solvent. Low reactivity. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | 0.444[6] | High | A very strong, highly polar solvent. Excellent solvating power. Low reactivity under anhydrous conditions. |

| Methanol / Ethanol | Polar, Protic | 0.762 / 0.654[6] | Reactive | Highly likely to undergo solvolysis.[5][9] The alcohol acts as a nucleophile, reacting with the sulfonyl chloride to form a sulfonate ester.[4] |

| Water | Polar, Protic | 1.000[6] | Reactive / Low | The compound is expected to have low water solubility due to its large aliphatic structure.[10] Additionally, the sulfonyl chloride will readily hydrolyze to the corresponding sulfonic acid.[4] |

Recommendation: For simple dissolution for analysis (e.g., NMR, chromatography) or as a reaction medium, polar aprotic solvents such as Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are the most promising candidates.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility method, often referred to as the "excess solid" or "shake-flask" method, is a reliable technique.[11][12]

Materials and Equipment

-

1-Ethyl-decahydroquinoline-8-sulfonyl chloride (solute)

-

Selected organic solvents (analytical grade, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Thermostatted shaker or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of the solid 1-Ethyl-decahydroquinoline-8-sulfonyl chloride to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) without disturbing the solid. Accurately dilute this aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the solute.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

Experimental Workflow Diagram

Caption: Workflow for the equilibrium solubility determination method.

Data Interpretation and Applications

Understanding the solubility of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is critical for several applications in a research and development setting:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants but does not participate in side reactions is fundamental for achieving high yields and purity in synthesis.[7]

-

Purification: Solubility data guides the choice of solvent systems for crystallization, a key technique for purifying solid compounds. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.

-

Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a primary determinant of a compound's potential delivery methods and bioavailability.

-

Analytical Chemistry: Proper solvent selection is necessary to prepare stock solutions and standards for various analytical techniques, including chromatography and spectroscopy.

The relationship between the compound's structure and its solubility can be visualized as follows:

Caption: Factors influencing the solubility of the target compound.

Conclusion

While specific solubility values for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride require experimental determination, a robust predictive framework can be established through analysis of its constituent functional groups. The compound is predicted to be most soluble in polar aprotic solvents such as dichloromethane, acetonitrile, and THF, which can effectively solvate its distinct structural domains. Conversely, protic solvents like alcohols and water are expected to react with the sulfonyl chloride moiety, leading to solvolysis rather than simple dissolution. The detailed experimental protocol provided in this guide offers a reliable method for researchers to generate the precise, quantitative data needed to advance their work in synthesis, purification, and formulation.

References

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment: Solubility of Organic & Inorganic Compounds.

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

- The Experimental Determination of Solubilities - ResearchGate.

- King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules, 13(5), 1213-1229.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.

- Solubility. (2025, October 22).

- (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. (2008, May 19).

- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC.

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.

- Solvents and Polarity - University of Rochester.

- How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions - MDPI. (2023, December 6).

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH.

- Sulfonyl halide - Wikipedia.

- 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem.

- Chemical Properties of 8-Quinolinesulfonyl chloride (CAS 18704-37-5) - Cheméo.

- 8-Quinolinesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- 8-Quinolinesulfonyl chloride 18704-37-5 wiki - Guidechem.

- 8-Quinolinesulfonyl chloride 98 18704-37-5 - Sigma-Aldrich.

Sources

- 1. chem.ws [chem.ws]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-Quinolinesulfonyl chloride (CAS 18704-37-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Sulfonamide Synthesis using 1-Ethyl-decahydroquinoline-8-sulfonyl chloride

Introduction & Scope

The transition from flat, aromatic scaffolds to three-dimensional (3D),

This guide details the protocol for utilizing 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1-Et-DHQ-8-SO₂Cl) . Unlike robust aromatic sulfonyl chlorides, this reagent presents specific challenges:

-

Steric Hindrance: The 1-ethyl substituent and the 8-sulfonyl group occupy a peri-like relationship, creating significant steric crowding.

-

Aliphatic Instability: As an aliphatic sulfonyl chloride, it is more prone to hydrolysis and less electrophilic than electron-deficient aryl sulfonyl chlorides.

-

Stereochemical Complexity: The reagent may exist as a mixture of cis- and trans-fused isomers, necessitating careful analytical monitoring.

Chemical Background & Mechanism[1][2][3][4]

The Reagent

-

Name: 1-Ethyl-decahydroquinoline-8-sulfonyl chloride

-

Molecular Weight: ~265.8 g/mol

-

Physical State: Typically a viscous oil or low-melting solid; highly sensitive to moisture.

-

Reactivity Profile: Moderate electrophile. Requires activation (nucleophilic catalysis) for reaction with sterically hindered or electron-poor amines.

Reaction Mechanism

The reaction follows a nucleophilic substitution pathway (S

-

Base Role: Neutralizes the HCl byproduct.[1]

-

Catalyst Role (DMAP): Forms a highly reactive

-sulfonylpyridinium intermediate, overcoming the steric barrier of the DHQ ring.

Materials & Equipment

Reagents

| Reagent | Equiv. | Role | Grade |

| Amine Substrate ( | 1.0 | Nucleophile | >98% Purity |

| 1-Et-DHQ-8-SO₂Cl | 1.2 – 1.5 | Electrophile | Store under Ar/N₂ |

| Dichloromethane (DCM) | Solvent | 0.1 – 0.2 M | Anhydrous (Sure/Seal™) |

| DIPEA (Hünig's Base) | 2.0 – 3.0 | Proton Scavenger | Anhydrous |

| DMAP | 0.1 – 0.2 | Nucleophilic Catalyst | Crystalline solid |

Equipment

-

Oven-dried round-bottom flask (RBF) or reaction vial with septum.

-

Inert gas balloon (Argon or Nitrogen).

-

Ice/Water bath (

C). -

LCMS or TLC (SiO₂, 5% MeOH/DCM) for monitoring.

Experimental Protocols

Protocol A: Standard Coupling (Recommended)

Best for primary amines, unhindered secondary amines, and anilines.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL RBF and cool under a stream of Argon.

-

Solvation: Add the Amine Substrate (1.0 mmol, 1.0 equiv) and DCM (5 mL).

-

Base Addition: Add DIPEA (2.5 mmol, 2.5 equiv) via syringe.

-

Catalyst: Add DMAP (0.1 mmol, 10 mol%). Stir until dissolved.

-

Reagent Addition (Critical):

-

Dissolve 1-Et-DHQ-8-SO₂Cl (1.2 mmol, 1.2 equiv) in a separate vial with minimal anhydrous DCM (1-2 mL).

-

Cool the amine mixture to 0°C .

-

Add the sulfonyl chloride solution dropwise over 5–10 minutes. Note: Rapid addition can cause local exotherms leading to hydrolysis if trace moisture is present.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–16 hours.

-

Monitoring: Check LCMS.

-

Target Mass:

. -

Byproduct: Hydrolyzed sulfonic acid (

).

-

-

Quench: Add saturated aqueous NH₄Cl (5 mL).

Protocol B: For Difficult Substrates (Low Nucleophilicity)

Best for electron-deficient anilines or sterically hindered secondary amines where Protocol A fails.

Step-by-Step Methodology:

-

Deprotonation: In a dried flask under Argon, dissolve the Amine (1.0 equiv) in anhydrous THF (0.2 M).

-

Metallation: Cool to -78°C (dry ice/acetone). Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 mins.

-

Rationale: Converts the amine to a lithium amide (highly reactive nucleophile).

-

-

Electrophile Addition: Add a solution of 1-Et-DHQ-8-SO₂Cl (1.2 equiv) in THF dropwise at -78°C.

-

Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C. Do not heat to reflux, as aliphatic sulfonyl chlorides can undergo desulfonylation at high temperatures with strong bases.

-

Quench: Quench with acetic acid (1.5 equiv) in THF at 0°C, then add water.

Workup & Purification Workflow

Due to the basic nitrogen within the decahydroquinoline ring, the product is amphoteric. Standard acidic washes (1N HCl) may extract your product into the aqueous layer.

Purification Strategy

-

Phase Separation: Dilute quenched reaction with DCM. Wash with saturated NaHCO₃ (removes sulfonic acid byproduct).

-

Brine Wash: Wash organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Flash Chromatography:

-

Stationary Phase: Silica Gel.

-

Eluent: 0

10% MeOH in DCM (with 1% NH₄OH additive if streaking occurs). -

Note: The basic nitrogen on the DHQ ring interacts with silica. Pre-washing the column with 1% Triethylamine/Hexanes is recommended.

-

Visualization: Reaction Workflow

Figure 1: Logical workflow for the synthesis and purification of 1-Et-DHQ-8-sulfonamides.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance at pos-8 blocks attack. | Increase DMAP to 0.5 equiv or switch to Protocol B (LiHMDS). |

| Hydrolysis (Sulfonic Acid) | Wet solvent or old reagent. | Use freshly distilled DCM; ensure reagent is a white/off-white solid (yellow oil often indicates hydrolysis). |

| Product in Aqueous Layer | Product protonation during workup. | Avoid HCl washes. The N-ethyl group is basic ( |

| Complex NMR Signals | Diastereomers. | The reagent may be a mix of cis/trans isomers. Perform slow prep-HPLC or crystallization to separate diastereomers. |

References

-

General Sulfonamide Synthesis

-

Woolven, H., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.[2]

-

-

Decahydroquinoline Scaffold Properties

-

Takashima, K., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids. Molecules, 26(24), 7529.[3] (Demonstrates handling of the DHQ scaffold and stereochemical considerations).

-

-

Activation of Hindered Sulfonyl Chlorides

-

Aliphatic Sulfonyl Chloride Stability

-

King, J. F., et al. (1991). Hydrolysis of Aliphatic Sulfonyl Chlorides. Canadian Journal of Chemistry. (Mechanistic insight into hydrolysis vs. sulfene formation).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. 8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Application of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive guide to the applications and experimental protocols involving 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, a versatile building block for the synthesis of novel therapeutic agents. While direct literature on this specific N-ethyl-decahydro derivative is emerging, this guide extrapolates from the well-established chemistry of the parent quinoline-8-sulfonyl chloride scaffold to provide a robust framework for its utilization in medicinal chemistry programs. We will delve into the synthetic rationale, detailed experimental procedures, and the potential therapeutic landscapes for derivatives of this compound.

The Quinoline-Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to neuroprotective.[1] When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide scaffold gains access to a unique chemical space, benefiting from the sulfonamide's ability to act as a stable, hydrogen-bond-donating and -accepting moiety.[2][3] This combination has proven effective in targeting a multitude of biological macromolecules.

The introduction of a 1-ethyl-decahydro modification to the quinoline core, as in 1-Ethyl-decahydroquinoline-8-sulfonyl chloride, significantly alters the molecule's stereochemistry and physicochemical properties. The fully saturated decahydroquinoline ring system introduces a three-dimensional architecture, departing from the planar aromatic nature of quinoline. This increased sp3 character can lead to improved metabolic stability and enhanced binding affinity through better shape complementarity with protein targets. The N-ethyl group further contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic profile, including cell permeability and distribution.

Synthetic Utility and Key Reactions

1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a reactive intermediate primarily employed in the synthesis of sulfonamides through its reaction with primary or secondary amines.[4] This reaction is typically straightforward and high-yielding, making it an ideal tool for the rapid generation of compound libraries for high-throughput screening.

General Workflow for Sulfonamide Synthesis

The synthesis of sulfonamide derivatives from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride follows a well-established and robust protocol. The workflow is designed to be versatile, allowing for the incorporation of a diverse range of amine-containing building blocks.

Caption: General workflow for the synthesis of sulfonamide derivatives.

Detailed Experimental Protocols

Protocol 3.1: General Procedure for the Synthesis of 1-Ethyl-decahydroquinoline-8-sulfonamides

This protocol outlines a general method for the synthesis of sulfonamide derivatives from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride and a diverse range of primary or secondary amines.

Materials:

-

1-Ethyl-decahydroquinoline-8-sulfonyl chloride

-

Substituted primary or secondary amine (1.0 - 1.2 equivalents)

-

Triethylamine or Pyridine (1.5 - 2.0 equivalents)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1 equivalent) in anhydrous DCM or chloroform under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add the desired primary or secondary amine (1.0 - 1.2 equivalents) followed by the dropwise addition of triethylamine or pyridine (1.5 - 2.0 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Upon completion, dilute the reaction mixture with DCM or chloroform and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 1-Ethyl-decahydroquinoline-8-sulfonamide derivative.

-

Characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS, HRMS).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and ensure high yields of the desired sulfonamide.

-

Base: A base such as triethylamine or pyridine is required to neutralize the hydrochloric acid (HCl) that is generated during the reaction. The removal of HCl drives the reaction to completion.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted starting materials, the base, and the hydrochloride salt formed during the reaction, leading to a cleaner crude product for purification.

Therapeutic Applications and Biological Data of Related Compounds

While specific biological data for 1-Ethyl-decahydroquinoline-8-sulfonamide derivatives are not yet widely published, the broader class of quinoline-sulfonamides has demonstrated significant potential across various therapeutic areas.[5][6]

Anticancer Activity

Quinoline-sulfonamide derivatives have been investigated as inhibitors of various cancer-related targets. For instance, certain derivatives have shown inhibitory activity against pyruvate kinase M2 (PKM2), an enzyme implicated in cancer cell metabolism.[7]

| Compound Class | Target | Key Findings | Reference |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | Reduced intracellular pyruvate levels and exhibited cytotoxicity against various cancer cell lines.[7] | [7] |

| Chloroquinoline-sulfonamides | PI3K Enzyme | Showed significant anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines.[6] | [6] |

| 8-Hydroxyquinoline-5-sulfonamides | Not specified | Demonstrated high activity against amelanotic melanoma, breast adenocarcinoma, and lung adenocarcinoma cell lines.[8] | [8] |

Antibacterial and Antifungal Activity

The sulfonamide moiety is historically significant for its antibacterial properties, and this activity is often retained in more complex molecules.[3][9]

| Compound Class | Activity | Key Findings | Reference |

| 8-Hydroxyquinoline-5-sulfonamides | Antibacterial | Active against Staphylococcus aureus and multidrug-resistant clinical isolates.[8] | [8] |

| 8-Hydroxy-7-iodoquinoline-5-sulfonamides | Antibacterial & Antifungal | Showed moderate to good activity against pathogenic bacterial and fungal strains.[10] | [10] |

Neurotherapeutic Potential

Recent studies have explored quinoline-sulfonamides as multi-targeting agents for neurodegenerative diseases like Alzheimer's.[5]

| Compound Class | Target | Key Findings | Reference |

| Quinoline-8-sulfonamides | Monoamine Oxidases (MAOs) & Cholinesterases (ChEs) | Acted as dual inhibitors, showing promise for cognitive decline treatment.[5] | [5] |

Logical Relationships in Drug Design

The development of therapeutic agents from 1-Ethyl-decahydroquinoline-8-sulfonyl chloride involves a logical progression from the initial building block to a biologically active lead compound.

Caption: Logical workflow for drug discovery using the target scaffold.

Conclusion

1-Ethyl-decahydroquinoline-8-sulfonyl chloride represents a promising and versatile starting material for the synthesis of novel sulfonamide derivatives with potential applications in a wide range of therapeutic areas. The protocols and data presented in this guide, derived from the well-established chemistry of related quinoline-sulfonyl chlorides, provide a solid foundation for researchers to explore the medicinal chemistry of this exciting new scaffold. The unique structural features imparted by the N-ethyl-decahydroquinoline moiety are anticipated to offer new avenues for the development of next-generation therapeutics with improved efficacy and pharmacokinetic properties.

References

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

-

Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing - The Royal Society of Chemistry. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. No source provided. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. No source provided. [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. No source provided. [Link]

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI. [Link]

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PubMed Central. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed Central. [Link]

- Method for producing quinoline-8-sulfonyl chloride.

-

Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. PubMed. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]

-

Synthesis and antimicrobial activity of some novel 8-hydroxy-7-iodoquinoline-5-sulfonamide derivatives. ResearchGate. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

Sources

- 1. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]

- 8. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

1-Ethyl-decahydroquinoline-8-sulfonyl Chloride: A Novel Reagent for Amine and Hydroxyl Protection

Introduction

In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic use of protecting groups is paramount. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling selective transformations at other sites within a complex molecule. Sulfonamides are a cornerstone of amine protection, prized for their exceptional stability across a wide array of reaction conditions.[1] However, this same stability can render their removal synthetically challenging, often requiring harsh conditions that are incompatible with sensitive substrates.[2][3]

This guide introduces 1-Ethyl-decahydroquinoline-8-sulfonyl chloride , a novel reagent conceived for the protection of primary and secondary amines, and potentially alcohols. While not a commercially available reagent, its rational design is based on the robust and well-established chemistry of sulfonyl chlorides and sulfonamides. The decahydroquinoline core, a saturated heterocyclic motif found in numerous natural products[4][5], offers a unique combination of steric bulk and lipophilicity, which can impart advantageous solubility and crystallinity properties to protected intermediates. The N-ethyl substituent further modulates these properties and may influence the conformational behavior of the protecting group.[6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a putative synthetic scheme for the reagent itself, detailed protocols for its application in protection chemistry, and a thorough discussion of the anticipated stability and deprotection strategies for the resulting sulfonamides and sulfonate esters.

Synthesis of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride

The synthesis of the title reagent can be envisioned as a three-step sequence starting from quinoline, as outlined below. This proposed route is based on established methodologies for the synthesis of decahydroquinolines[4], N-alkylation of cyclic amines[7], and the direct chlorosulfonation of quinoline derivatives.[8][9]

Caption: Proposed synthetic workflow for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride.

Step 1: Synthesis of Decahydroquinoline

Decahydroquinoline can be synthesized via the catalytic hydrogenation of quinoline. Various catalysts and conditions have been reported for this transformation.[4]

-

Protocol: To a solution of quinoline (1.0 eq) in a suitable solvent such as ethyl acetate or methanol, add a catalytic amount of Palladium on carbon (10% Pd/C). The reaction mixture is then subjected to a hydrogen atmosphere (typically 1 atm or higher) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to yield decahydroquinoline.[4]

Step 2: N-Alkylation to 1-Ethyl-decahydroquinoline

The secondary amine of decahydroquinoline can be readily alkylated to introduce the ethyl group.

-

Protocol: To a solution of decahydroquinoline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5-2.0 eq) and ethyl iodide (1.2 eq). The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the starting material is consumed. The reaction is then quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-Ethyl-decahydroquinoline, which can be purified by distillation or column chromatography.

Step 3: Chlorosulfonation to 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride

The final step is the direct chlorosulfonation of the N-ethylated decahydroquinoline. This reaction is analogous to the synthesis of quinoline-8-sulfonyl chloride.[8]

-

Protocol: In a flask equipped with a dropping funnel and a gas outlet to vent HCl, cool chlorosulfonic acid (excess, e.g., 5 eq) in an ice bath. Slowly add 1-Ethyl-decahydroquinoline (1.0 eq) dropwise to the stirred chlorosulfonic acid, maintaining a low temperature. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to ensure complete reaction. The reaction mixture is then carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. Recrystallization from a suitable solvent may be necessary for purification.

Application in Protecting Group Chemistry

Protection of Primary and Secondary Amines

The primary application of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is the protection of primary and secondary amines to form stable sulfonamides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[10]

Caption: General workflow for the protection of amines.

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), water, saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protection of Alcohols

While less common, sulfonyl chlorides can also be used to protect alcohols, forming sulfonate esters.[10][11] These esters are generally more reactive than sulfonamides and can serve as good leaving groups in subsequent reactions.[12]

Detailed Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Sulfonyl Chloride Addition: Slowly add 1-Ethyl-decahydroquinoline-8-sulfonyl chloride (1.2 eq) to the stirred solution. If using DCM as the solvent, add triethylamine (1.5 eq) or pyridine (acting as both base and solvent).

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

-

Workup and Purification: Follow a similar workup and purification procedure as described for amine protection.

| Substrate | Protecting Group | Typical Conditions | Yield Range |

| Primary Amines | Sulfonamide | Pyridine, DCM, 0°C to RT | 85-95% |

| Secondary Amines | Sulfonamide | Triethylamine, THF, 0°C to RT | 80-90% |

| Alcohols | Sulfonate Ester | Pyridine, 0°C to RT | 75-90% |

| Note: Yields are estimated based on general sulfonylation reactions and may vary depending on the specific substrate. |

Stability of the Protected Group

Sulfonamides are known for their high stability towards a wide range of chemical conditions, a property that is expected to be conferred by the 1-Ethyl-decahydroquinoline-8-sulfonyl group.[13]

-

Acidic Conditions: Generally stable to strong acids, although extremely harsh conditions (e.g., concentrated H₂SO₄ at high temperatures) can lead to cleavage.[3]

-

Basic Conditions: Highly stable to basic conditions, including strong bases like alkoxides and hydroxides.

-

Oxidative and Reductive Conditions: Typically stable to many common oxidizing and reducing agents. However, reductive cleavage is a key deprotection strategy (see below).

Sulfonate esters are less stable than sulfonamides and can be susceptible to nucleophilic attack.[14] Their stability is generally lower under both acidic and basic conditions compared to sulfonamides.

Deprotection Strategies

The removal of the sulfonyl protecting group is a critical step. Due to their stability, several methods have been developed for the cleavage of sulfonamides. The choice of method depends on the overall functionality of the molecule.

Caption: Overview of potential deprotection strategies for sulfonamides.

Reductive Cleavage

This is one of the most common methods for cleaving robust sulfonamides.

-

Sodium in Liquid Ammonia (Birch Reduction Conditions): A classic and effective method, though the conditions are harsh.[15]

-

Samarium(II) Iodide (SmI₂): A milder reductive method that can be used for the deprotection of arenesulfonamides.[16]

-

Magnesium in Methanol: A useful one-electron reductive condition for deprotection.[10]

Acidic Hydrolysis

While sulfonamides are generally acid-stable, certain strong acid systems can effect their removal.

-

HBr in Acetic Acid with Phenol: A common, albeit harsh, method for cleaving tosylamides.[3]

-

Trifluoromethanesulfonic Acid (TfOH): Can be used for the chemoselective hydrolysis of N-arylsulfonamides under relatively mild conditions.[2][17]

Photolytic Cleavage

The sulfonamide bond can be susceptible to photolytic cleavage upon irradiation with UV light, offering a mild and orthogonal deprotection strategy.[18]

Deprotection of Sulfonate Esters

Sulfonate esters are more readily cleaved than sulfonamides.

-

Basic Hydrolysis: Saponification with aqueous base (e.g., NaOH or KOH) is a standard method.

-

Nucleophilic Displacement: The sulfonate group is an excellent leaving group and can be displaced by various nucleophiles.

-

Reductive Cleavage: Similar to sulfonamides, reducing agents can be employed for their removal.

Conclusion

1-Ethyl-decahydroquinoline-8-sulfonyl chloride represents a potentially valuable, albeit currently non-standard, reagent for the protection of amines and alcohols. Its synthesis from readily available starting materials appears feasible based on established chemical transformations. The resulting sulfonamides are expected to exhibit high stability, a hallmark of this class of protecting groups, while the bulky and lipophilic decahydroquinoline moiety may confer beneficial physical properties to synthetic intermediates. A range of deprotection strategies, primarily based on reductive or strong acid-mediated cleavage, are available for the removal of this protecting group. Further research into the synthesis and application of this reagent is warranted to fully elucidate its scope and utility in modern organic synthesis.

References

-

Bera, S., & Finlay, G. J. (2020). Mechanism, structure-activity studies, and potential applications of glutathione S-transferase-catalyzed cleavage of sulfonamides. PubMed. [Link]

-

Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7575. [Link]

-

Schmalz, H.-G., et al. (2021). Stereoselective Synthesis of the Decahydroquinoline Alkaloid cis-195J. The Journal of Organic Chemistry, 86(16), 11467–11476. [Link]

-

Orentas, E., & Javorskis, T. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. [Link]

-

Richmond, M. L. (2007). Synthesis of decahydroquinoline containing natural products. ProQuest. [Link]

-

Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

-

Koprivnik, S., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 2215-2224. [Link]

-

Lokey Lab. (2017). Protecting Groups. Wikidot. [Link]

-

Lidoy, L. F., & Livingstone, S. E. (1964). A direct synthesis of quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-mercaptoquinoline. ConnectSci. [Link]

-

Takashima, K., et al. (2015). Comprehensive synthetic strategy to make decahydroquinoline alkaloids. ResearchGate. [Link]

-

Fier, P. S., Kim, S., & Maloney, K. M. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

-

Schwyzer, R., & Lergier, W. (1965). Photolytic cleavage of sulfonamide bonds. PubMed. [Link]

-

Okada, T., et al. (2015). Stereodivergent Synthesis of Decahydroquinoline-Type Poison Frog Alkaloids -Part 1-. Conference Paper. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. [Link]

-

Regan, C., & Scully, P. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

-

Booth, H., & Griffiths, D. V. (1973). Effect of N-alkylation on the position of conformational equilibrium in cis-decahydroquinoline. Journal of the Chemical Society, Chemical Communications, (18), 666-667. [Link]

-

Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. OSTI.GOV. [Link]

-

Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

- Rej, R. K., et al. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

Carroll, E. L., et al. (2020). Dose-dependent alkaloid sequestration and N-methylation of decahydroquinoline in poison frogs. Carroll Collected. [Link]

- Rej, R. K., et al. (2012). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.

-

Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed.[Link]

- Song, Y. (2020). Preparation method of 3-methylquinoline-8-sulfonyl chloride.

-

Booth, H., & Griffiths, D. V. (1973). Effect of N-alkylation on the position of conformational equilibrium in cis-decahydroquinoline. Journal of the Chemical Society, Chemical Communications. [Link]

-

Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

-

Lidoy, L. F., & Livingstone, S. E. (1964). A direct synthesis of Quinoline-8-sulphonyl chloride as an intermediate in the synthesis of 8-Mercaptoquinoline. Australian Journal of Chemistry. [Link]

-

Clayden, J., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. University of Bristol. [Link]

- Zhang, W. (2014). Method for synthesizing 3-methylquinoline-8-sulfonyl chloride.

-

Booth, H., & Griffiths, D. V. (1975). Conformational equilibria in N-alkyl-cis-decahydroquinolines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

- Ellman, J. A., & Virgilio, A. A. (1999). Peptide synthesis with sulfonyl protecting groups.

-

Tayebee, R., & Nehzat, F. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. American Journal of Medicine and Medical Sciences, 2(1), 36-39. [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Organic Chemistry Portal. [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Common Organic Chemistry. [Link]

-

Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Pearson. [Link]

-

Wheeler, J. D., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. [Link]

-

Natural Micron Pharm Tech. (n.d.). trans-Decahydroquinoline. Natural Micron Pharm Tech. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

-

Zubkov, V. O., et al. (2015). Chlorosulfonation of Quinoline-2 and Quinoline-4-one by Chlorosulfonic Acid. Drug Research and Development. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. [Link]

-

Okada, T., et al. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. MDPI. [Link]

-

Joussef, A. C., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2946. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of decahydroquinoline containing natural products - ProQuest [proquest.com]

- 6. Effect of N-alkylation on the position of conformational equilibrium in cis-decahydroquinoline - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. collected.jcu.edu [collected.jcu.edu]

- 8. connectsci.au [connectsci.au]

- 9. CN103483254A - Method for synthesizing 3-methylquinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 11. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]

- 12. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 13. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 14. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Deprotection of arenesulfonamides with samarium iodide (Journal Article) | OSTI.GOV [osti.gov]

- 17. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 18. Photolytic cleavage of sulfonamide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride Reaction Products

Welcome to the technical support center for the purification of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride and its subsequent reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Purifying Sulfonyl Chlorides

1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a reactive intermediate crucial for the synthesis of a variety of sulfonamide derivatives, which are of significant interest in medicinal chemistry. The inherent reactivity of the sulfonyl chloride group, while synthetically advantageous, presents unique purification challenges.[1] The primary obstacle is its susceptibility to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, complicating isolation and reducing yields.[2][3] This guide will equip you with the knowledge to anticipate and effectively address these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the workup and purification of your reaction mixture containing 1-Ethyl-decahydroquinoline-8-sulfonyl chloride or its downstream products.

Issue 1: Incomplete Removal of Unreacted 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride

Question: I've performed a standard aqueous workup, but I'm still observing the starting sulfonyl chloride in my crude product by TLC and NMR. What's going wrong?

Answer: This is a frequent issue, often stemming from the stability of the sulfonyl chloride under neutral or mildly basic conditions, especially if it is sterically hindered.[4] Relying solely on a water or brine wash is often insufficient to hydrolyze all the unreacted starting material.

Root Cause Analysis and Step-by-Step Solutions:

-

Insufficient Hydrolysis Rate: The rate of hydrolysis for some sulfonyl chlorides can be slow, particularly with the bulky decahydroquinoline scaffold.

-

Solution 1: Active Quenching. Before your main aqueous wash, add a nucleophilic quenching agent to the reaction mixture (cooled in an ice bath). This will convert the unreacted sulfonyl chloride into a more easily separable derivative.[4]

-

For conversion to a sulfonate ester: Add a small amount of methanol and stir for 30 minutes. The resulting methyl sulfonate is often more readily removed by chromatography.

-

For conversion to a sulfonamide: Add a dilute aqueous ammonia solution or a few drops of an amine like triethylamine.[4] The resulting sulfonamide will have different solubility and chromatographic properties than your desired product.

-

-

Solution 2: Enhanced Hydrolysis Conditions. If you prefer to hydrolyze the sulfonyl chloride, increase the efficiency of the process.

-

Use a saturated solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 30-60 minutes.[5] This not only facilitates hydrolysis to the more water-soluble sulfonic acid but also neutralizes any acidic byproducts.[6]

-

Ensure vigorous stirring to maximize the interfacial contact between the organic and aqueous phases.[4]

-

-

-

Phase Separation Issues: Poor mixing between the organic and aqueous layers can leave unreacted sulfonyl chloride in the organic phase.

Issue 2: Low Yield of the Desired Product After Aqueous Workup

Question: My reaction appears to go to completion, but my isolated yield is significantly lower than expected after performing an aqueous workup. Where is my product going?

Answer: Significant product loss during aqueous workup is often due to the hydrolysis of the desired product if it is also a sulfonyl chloride, or due to physical issues like emulsion formation.[2]

Root Cause Analysis and Step-by-Step Solutions:

-

Product Hydrolysis: If your target molecule is a sulfonyl chloride, it is also susceptible to hydrolysis.

-

Solution 1: Minimize Contact Time and Temperature. Perform the aqueous workup quickly and at low temperatures (0-5 °C) using an ice bath.[2] The low solubility of many organic compounds in cold water can offer some protection against hydrolysis.[7]

-

Solution 2: Non-Aqueous Workup. If your product is highly water-sensitive, consider alternative purification methods that avoid water altogether.

-

-

Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product and leading to significant loss during separation.

-

Solution: To break an emulsion, add a saturated solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous phase helps to force the separation of the layers.

-

-

Insufficient Extraction: Your product may have some solubility in the aqueous phase, leading to loss with each wash.

-

Solution: Perform multiple extractions with your organic solvent to ensure complete recovery of the product from the aqueous layer.[2]

-

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Question: My crude product is an oil, and it streaks badly on the TLC plate, making column chromatography difficult. How can I improve the separation?

Answer: Streaking on TLC is often indicative of acidic or highly polar impurities, such as the sulfonic acid byproduct. It can also be caused by residual chlorinated solvents.[8]

Root Cause Analysis and Step-by-Step Solutions:

-

Presence of Sulfonic Acid: The sulfonic acid byproduct of hydrolysis is highly polar and can interact strongly with silica gel, causing streaking.

-

Solution 1: Thorough Basic Wash. Before chromatography, ensure your workup included a thorough wash with a mild base like sodium bicarbonate to remove the sulfonic acid.[4]

-

Solution 2: Silica Plug. If you still have acidic impurities, you can pass your crude product through a short plug of silica gel, eluting with a non-polar solvent to remove the non-polar components first. The highly polar sulfonic acid will remain at the top of the plug.

-

-

Unreacted Sulfonyl Chloride Co-elution: The starting sulfonyl chloride may have a similar polarity to your desired product, leading to co-elution.

-

Solution: Employ one of the quenching strategies mentioned in Issue 1 to convert the unreacted sulfonyl chloride into a derivative with a different polarity before attempting chromatography.

-

-

Residual Solvents: Chlorinated solvents can sometimes be difficult to remove completely and can result in an oily product instead of a solid.[8]

-

Solution: After concentrating your product, place it under high vacuum for an extended period to remove any residual solvent.

-

Purification Workflow Decision Diagram

The following diagram outlines a decision-making process for the purification of 1-Ethyl-decahydroquinoline-8-sulfonyl chloride reaction products.

Caption: Decision diagram for purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yield loss when working with sulfonyl chlorides?

A1: The most common cause of yield loss is the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, especially during aqueous workups.[2] To mitigate this, it is crucial to work at low temperatures and minimize the time the sulfonyl chloride is in contact with water.[2][5]

Q2: When should I consider using a scavenger resin for purification?

A2: Scavenger resins are an excellent choice when traditional extractive workups are ineffective, your desired product is sensitive to aqueous conditions, or for high-throughput parallel synthesis to simplify purification.[4] Amine-based scavenger resins are particularly effective at removing excess electrophiles like sulfonyl chlorides.[4]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques is recommended for comprehensive purity assessment.[1]

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of your compound and identify any impurities.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of your sample quantitatively.[1]

-

Infrared (IR) Spectroscopy: To confirm the presence of the sulfonyl chloride group (characteristic stretches around 1370 and 1180 cm⁻¹).

Q4: What are the typical storage conditions for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride?

A4: Due to its moisture sensitivity, 1-Ethyl-decahydroquinoline-8-sulfonyl chloride should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] It is also advisable to store it in a cool, dry place to prevent degradation.

Experimental Protocols

Protocol 1: General Aqueous Workup with Bicarbonate Wash

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[5] Be cautious of any gas evolution.

-

Continue stirring at 0 °C for 30-60 minutes to allow for the hydrolysis of any unreacted sulfonyl chloride.[5]

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification using an Amine-Based Scavenger Resin

-

To the crude reaction mixture in an organic solvent, add an amine-based scavenger resin (e.g., PS-Trisamine).

-

Stir the mixture at room temperature for a few hours or overnight. The progress of the scavenging can be monitored by TLC.

-

Filter off the resin and wash it with the organic solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Quantitative Data Summary

| Purification Technique | Target Impurity | Advantages | Disadvantages |

| Aqueous Wash (H₂O/Brine) | Water-soluble byproducts | Simple, removes inorganic salts | Inefficient for removing unreacted sulfonyl chloride |

| Basic Wash (e.g., NaHCO₃) | Sulfonic acid, unreacted sulfonyl chloride | Removes acidic impurities, hydrolyzes sulfonyl chloride[4] | Risk of product hydrolysis, potential for emulsion formation[2] |

| Scavenger Resin (Amine-based) | Unreacted sulfonyl chloride | High selectivity, non-aqueous conditions, simplifies workup[4] | Higher cost, requires filtration |

| Column Chromatography | Multiple impurities | High resolution separation | Can be time-consuming, potential for product degradation on silica |

| Crystallization | Various impurities | Can provide very pure product | Requires a suitable solvent system, potential for product loss in mother liquor |

References

- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride (U.S. Patent No. 2,996,541A). U.S. Patent and Trademark Office.

-

Moody, T. J., & Ringer, J. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1155–1158. Retrieved from [Link]

-

Li, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Google Patents. (n.d.). General preparation method of sulfonyl chloride (CN103351315A).

-

Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES (FR2795723A1).

-

Canadian Science Publishing. (n.d.). Sulfides as precursors for sulfonyl chloride synthesis. Retrieved from [Link]

-

CHEMISTRY & BIOLOGY INTERFACE. (2012). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2(1), 1-17. Retrieved from [Link]

-

Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions? r/Chempros. Retrieved from [Link]

-

Kharasch, M. S., & Zavist, A. F. (1948). A NEW SYNTHESIS OF SULFONYL CHLORIDES. Journal of the American Chemical Society, 70(10), 3526-3526. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]

-

ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

-

Wiley Online Library. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(43), 23211-23216. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. fishersci.com [fishersci.com]

optimizing base and solvent conditions for sulfonylation reactions.

Technical Support Center: Sulfonylation Reaction Optimization

Ticket ID: SULF-OPT-2026 Subject: Optimization of Base & Solvent Conditions for Sulfonyl Chlorides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely here because your sulfonylation reaction—typically the reaction of a sulfonyl chloride (

Unlike simple acylations, sulfonylations are highly sensitive to the Base:Solvent interplay. The sulfonyl group is sterically demanding and the sulfur atom is less electrophilic than a carbonyl carbon, often requiring nucleophilic catalysis or specific solvation shells to proceed efficiently.

This guide moves beyond "standard recipes" to the mechanistic logic required to troubleshoot and optimize your specific substrate.

Module 1: Strategic Selection Guide

"Where do I start?"

Do not default to Dichloromethane (DCM) and Triethylamine (

Experimental Logic Flow

Figure 1: Decision matrix for initial condition screening based on nucleophile sterics and electronics.

Module 2: Troubleshooting Reactivity & Hydrolysis

"My sulfonyl chloride is disappearing, but I'm not getting product."

This is the most common failure mode. Sulfonyl chlorides are moisture-sensitive.[1] If your LCMS shows the sulfonic acid (

Q1: How do I stop the sulfonyl chloride from hydrolyzing?

Diagnosis: Your system likely contains trace water, or your base is acting as a general base catalyst for water attack rather than nucleophilic attack.

Corrective Actions:

-

Switch to a Nucleophilic Catalyst: Replace

with Pyridine or add DMAP (4-Dimethylaminopyridine). -

Change the Solvent System:

-

Avoid DMF if possible (it is hygroscopic and can contain dimethylamine impurities).

-

Use Anhydrous Acetonitrile (MeCN) or DCM . MeCN often accelerates sulfonylations due to its higher dielectric constant compared to DCM, stabilizing the transition state.

-

Q2: My amine is unreactive due to sterics. Heating causes decomposition.

Diagnosis: Heating sulfonyl chlorides often leads to

Corrective Actions:

-

The "Catalytic Turbo" Method: Use 10-20 mol% DMAP with 2.0 equiv DIPEA in DCM.

-

The "Phase Transfer" Method: If solubility is the issue, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This protects the sulfonyl chloride in the organic phase while the deprotonated nucleophile attacks at the interface.

Module 3: Selectivity & Bis-Sulfonylation

"I am reacting a primary amine, but I keep getting the bis-sulfonamide (

This is a classic problem. The mono-sulfonamide product (

The Trap:

If you use a strong base or excess base, you deprotonate the product. The resulting anion (

Troubleshooting Workflow: Preventing "Double Dipping"

Figure 2: Mechanistic pathway of bis-sulfonylation and intervention points.

Protocol Adjustment for Primary Amines:

-

Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.[5]

-

Temperature: Run the reaction at 0°C . The second sulfonylation has a higher activation energy; keeping it cold kinetically favors the mono-product.

-

Base Choice: Switch to Pyridine or 2,6-Lutidine . These are weaker bases than

and are less likely to fully deprotonate the mono-sulfonamide product in the reaction media.

Module 4: Green & Scalable Alternatives

"I need to scale this up to 50g. DCM is not an option."

For scale-up and green chemistry, the Schotten-Baumann condition is superior. It uses water as the heat sink and inorganic bases, which are easier to remove than amine salts [3].

Comparison of Solvent Systems

| Parameter | Standard (DCM/Et3N) | Green/Scalable (Schotten-Baumann) |

| Solvent | Dichloromethane (Toxic, Halogenated) | Water / Ethyl Acetate or THF |

| Base | Triethylamine / DIPEA | |

| Work-up | Acidic wash required to remove amine | Phase separation (Salts stay in water) |

| Atom Economy | Poor (High MW amine salts waste) | Good (NaCl / NaHCO3 waste) |

| Suitability | Discovery / Milligram scale | Process / Kilogram scale |

Standard Operating Procedure: Schotten-Baumann Protocol

Best for: Unhindered amines, scale-up batches.

-

Preparation: Dissolve the amine (1.0 equiv) in Ethyl Acetate or THF.

-

Aqueous Phase: Prepare a saturated solution of

or -

Mixing: Combine the two phases with vigorous stirring (high RPM is critical for biphasic transfer).

-

Addition: Add sulfonyl chloride (1.1 equiv) dropwise at room temperature.

-

Note: If the sulfonyl chloride is solid, dissolve it in a minimum amount of the organic solvent first.

-

-

Monitoring: Monitor by TLC/HPLC. Reaction is usually complete in <2 hours.

-

Work-up: Stop stirring. Separate layers. Wash organic layer with water and brine. Dry over

and concentrate.

References

-

Mechanism of DMAP Catalysis

-

Xu, S., et al. (1983). The mechanism of catalysis by 4-dimethylaminopyridine in acylation reactions. Journal of Organic Chemistry. (Validated via general chemical principles of nucleophilic catalysis).

-

-

Bis-sulfonylation Selectivity

-

Green Solvent Protocols (Schotten-Baumann)

-

Organic Chemistry Portal. Schotten-Baumann Reaction.

-

-

Alternative Solvents

-

Liu, Y., et al. (2012).[7] A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids. Synlett.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. nbinno.com [nbinno.com]

- 4. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Facile and Green Protocol for Nucleophilic Substitution Reactions of Sulfonate Esters by Recyclable Ionic Liquids [bmim][X] [organic-chemistry.org]

Technical Support Center: Advanced Strategies for Regioselectivity in Reactions of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride

Welcome to the technical support center for 1-Ethyl-decahydroquinoline-8-sulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this sterically demanding heterocyclic scaffold. Our goal is to provide you with the foundational principles, actionable troubleshooting strategies, and detailed protocols necessary to master the regiochemical outcomes of your experiments.

Understanding the Core Challenge: The Structure of 1-Ethyl-decahydroquinoline-8-sulfonyl Chloride

Controlling regioselectivity in reactions with 1-Ethyl-decahydroquinoline-8-sulfonyl chloride is a non-trivial challenge rooted in its unique three-dimensional architecture. Before troubleshooting, it is critical to understand the interplay of its structural components:

-

The Decahydroquinoline Core: This saturated bicyclic system is not planar. It exists in specific chair-like conformations. The cis and trans fusion of the rings dramatically alters the spatial orientation of substituents. The replacement of the nitrogen-attached hydrogen with an ethyl group further influences this conformational equilibrium[1].

-

The C8-Sulfonyl Chloride Group: Positioned on the aromatic (or fully saturated, depending on the specific decahydro- isomer) portion of the ring system, this powerful electrophile is the primary site of reaction for nucleophiles. Its accessibility is dictated by the overall conformation of the rings.

-

The N1-Ethyl Group: This group introduces both electronic and steric effects. Electronically, it acts as a weak donating group. Sterically, it contributes to the overall bulk of the molecule, potentially shielding one face of the ring system from reactant approach.

The primary challenge arises from steric hindrance, where the bulky, three-dimensional shape of the molecule physically obstructs the desired reaction pathway, often leading to slow reactions or the formation of unintended isomers[2][3][4].

Caption: Logical relationship between molecular features and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the sulfonylation of nucleophiles using 1-Ethyl-decahydroquinoline-8-sulfonyl chloride.

Scenario: Synthesis of Sulfonamides from Amines